molecular formula C10H7ClN2O B1358847 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 400877-26-1

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1358847
CAS No.: 400877-26-1
M. Wt: 206.63 g/mol
InChI Key: WZXGTPGACUQZRZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which is further substituted with a carbaldehyde group. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions generally include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(3-chlorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved would vary based on the specific biological target and the context of its use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the chlorine atom in the para position, which may affect its reactivity and biological activity.

    1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde: Bromine substitution instead of chlorine, which can influence the compound’s electronic properties and reactivity.

    1-(3-chlorophenyl)-1H-pyrazole-4-methanol: Reduction product of the aldehyde, with different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and potential biological activities compared to its analogs.

Biological Activity

1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound notable for its diverse biological activities, particularly in agricultural and pharmaceutical applications. Its unique structure, characterized by a pyrazole ring with a chlorophenyl substitution and an aldehyde group, contributes to its potential as an insecticide and a candidate for various therapeutic uses.

  • Molecular Formula: C10H8ClN2O
  • Molecular Weight: Approximately 210.64 g/mol
  • Structure: The compound features a pyrazole ring, which is known for its biological activity, making it a significant scaffold in medicinal chemistry.

Biological Activity Overview

This compound exhibits several biological activities:

1. Insecticidal Activity

The compound has been identified as a selective insecticide targeting the larval stages of certain pests. Its mechanism involves disrupting normal physiological processes in insects, making it valuable in pest control strategies within agricultural practices. Studies indicate that it effectively manages pest populations while minimizing impact on non-target organisms .

2. Antimicrobial Properties

Research has shown that derivatives of pyrazole compounds, including this compound, possess significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal effects . The compound's ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus enhances its potential as an antimicrobial agent .

3. Anti-inflammatory and Anticancer Potential

The compound is being explored for its anti-inflammatory properties, with research suggesting that it may act as a lead compound in the development of new anti-inflammatory drugs . Additionally, its derivatives have shown promise in inhibiting cancer cell proliferation, with IC50 values indicating effective cytotoxicity against various cancer cell lines . For example, certain derivatives demonstrated significant growth inhibition in breast and prostate cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionKey Findings
InsecticidalTargets larval stages of pestsSelective action with minimal non-target effects
AntimicrobialEffective against bacterial pathogensMIC values between 0.22 - 0.25 μg/mL
Anti-inflammatoryPotential lead for new anti-inflammatory drugsPromising results in inflammatory models
AnticancerCytotoxic effects on cancer cell linesIC50 values indicating significant inhibition

Case Studies

  • Insecticidal Efficacy : A study demonstrated that this compound effectively reduced larval populations of specific agricultural pests. The compound's mode of action involved interference with the insect's nervous system, leading to paralysis and death.
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
  • Cytotoxicity Against Cancer Cells : A series of experiments evaluated the anticancer potential of modified pyrazole compounds. Notably, one derivative showed an IC50 value of 49.85 μM against MCF-7 breast cancer cells, highlighting the potential for further development into therapeutic agents.

Properties

IUPAC Name

1-(3-chlorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXGTPGACUQZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640861
Record name 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400877-26-1
Record name 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of the studied bipyrazole compounds, and what makes these compounds interesting for insecticidal applications?

A: this compound (compound 4 in the study) serves as a crucial building block in the multi-step synthesis of the novel bipyrazole compounds []. The synthesis starts with this aldehyde undergoing a Claisen-Schmidt reaction with 1-(3-(trifluoromethyl) phenyl) ethanone. This reaction forms a substituted arylketene, which then undergoes cyclization with hydrazine hydrate to generate the central 3-(3-trifluoromethylphenyl)-5-(3-chlorophenyl-1H-pyrazol)-4,5-dihydropyrazole structure. This molecule is then further reacted with various isocyanates to create a series of 15 novel bipyrazole compounds (ZJ1-15).

Q2: What structural characterization data was used to confirm the identity of the synthesized this compound and the final bipyrazole compounds?

A: The researchers primarily employed Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the structures of all synthesized compounds, including this compound and the final bipyrazole compounds []. These techniques provide information about the molecular weight, elemental composition, and proton environments within the molecules, allowing for structural elucidation and confirmation.

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